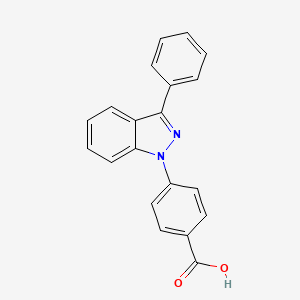
2-Octyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with an oxazinone ring, with an octyl group attached at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate N-acylated anthranilic acid is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method allows for high yields under mild conditions and simplifies the workup process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoxazinone ring allows for nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazinone ring .
Wissenschaftliche Forschungsanwendungen
2-Octyl-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: The compound exhibits biological activities such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential as an anti-neoplastic agent and protease inhibitor.
Industry: Used in the development of fungicides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Octyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, preventing their normal function. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, contributing to its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its bleaching properties and environmental friendliness.
2-Amino-4H-3,1-benzoxazin-4-one: Noted for its potency as an acyl-enzyme inhibitor.
4H-3,1-Benzothiazin-4-one: Contains a sulfur atom instead of oxygen, showing different biological activities.
Uniqueness
2-Octyl-4H-3,1-benzoxazin-4-one is unique due to its octyl group, which imparts distinct physical and chemical properties. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
144080-38-6 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
2-octyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-12-15-17-14-11-9-8-10-13(14)16(18)19-15/h8-11H,2-7,12H2,1H3 |
InChI-Schlüssel |
XZIGNQRPQANWIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=NC2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
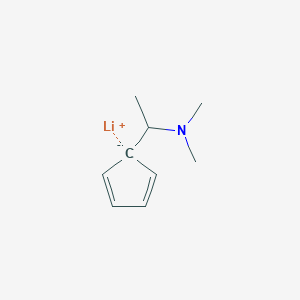
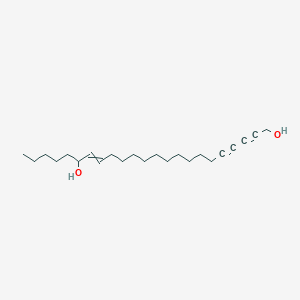
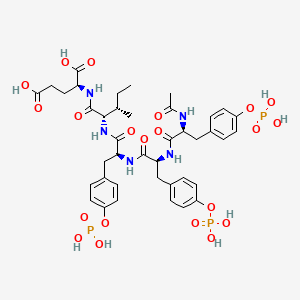
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
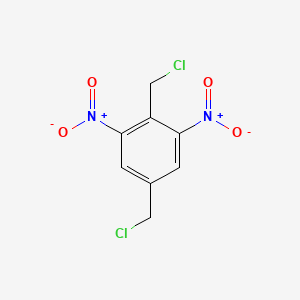
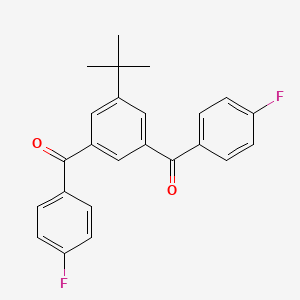

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
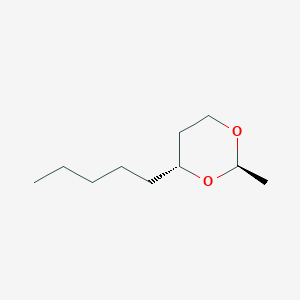
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
